Glyceryl-2-13C trihexadecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Glyceryl-2-13C trihexadecanoate, also known as 1,3-bis(hexadecanoyloxy)propan-2-yl hexadecanoate, is a triglyceride compound where glycerol is esterified with three hexadecanoic acid (palmitic acid) chains. The unique feature of this compound is the incorporation of the carbon-13 isotope at the second carbon position of the glycerol backbone. This isotopic labeling allows for advanced tracking and analysis in various biochemical studies. The chemical formula for glyceryl-2-13C trihexadecanoate is , and it has a molecular weight of approximately 807.32 g/mol .

- Oxidation: This reaction converts the triacylglycerol into its corresponding fatty acid and glycerol derivatives. Common reagents include potassium permanganate and hydrogen peroxide.

- Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to yield glycerol and palmitic acid, typically using hydrochloric acid or sodium hydroxide as catalysts.

- Transesterification: This involves exchanging the ester groups with other alcohols, leading to the formation of different triacylglycerol derivatives. Catalysts such as sodium methoxide or lipases are commonly used in this process.

Glyceryl-2-13C trihexadecanoate has significant biological relevance, particularly in lipid metabolism studies. It serves as a tracer in metabolic pathways, helping researchers understand how dietary fats are absorbed, distributed, and metabolized within biological systems. The isotopic labeling allows for precise tracking in experiments related to obesity, diabetes, and cardiovascular diseases, providing insights into how these conditions are influenced by fat intake .

The synthesis of glyceryl-2-13C trihexadecanoate typically involves esterification reactions between glycerol and hexadecanoic acid. The incorporation of the carbon-13 isotope is achieved at the second carbon position of the glycerol backbone. This process usually requires a catalyst such as sulfuric acid and is conducted under controlled temperature conditions to ensure selective isotopic incorporation. Industrial production methods mirror these synthetic routes but utilize high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment .

Glyceryl-2-13C trihexadecanoate is utilized across various fields:

- Scientific Research: It acts as a tracer in metabolic studies to investigate lipid metabolism pathways.

- Biology: The compound aids in studying the absorption and distribution of dietary fats.

- Medicine: It is relevant in research concerning obesity, diabetes, and cardiovascular diseases.

- Industry: The compound is used in developing nutritional supplements and functional foods aimed at enhancing understanding of fat metabolism .

Studies involving glyceryl-2-13C trihexadecanoate focus on its interactions within lipid metabolism pathways. Research has shown that this compound can influence lipid absorption rates and metabolic responses in various biological systems. Its isotopic labeling provides a powerful tool for understanding how dietary fats interact with physiological processes, particularly in conditions that affect fat metabolism .

Several compounds share structural similarities with glyceryl-2-13C trihexadecanoate, particularly other triglycerides that may also be isotopically labeled or consist of different fatty acid chains. Here are some notable examples:

Glyceryl-2-13C trihexadecanoate's uniqueness lies primarily in its specific isotopic labeling at the second carbon position of glycerol, which allows for detailed metabolic tracking that other similar compounds may not provide .

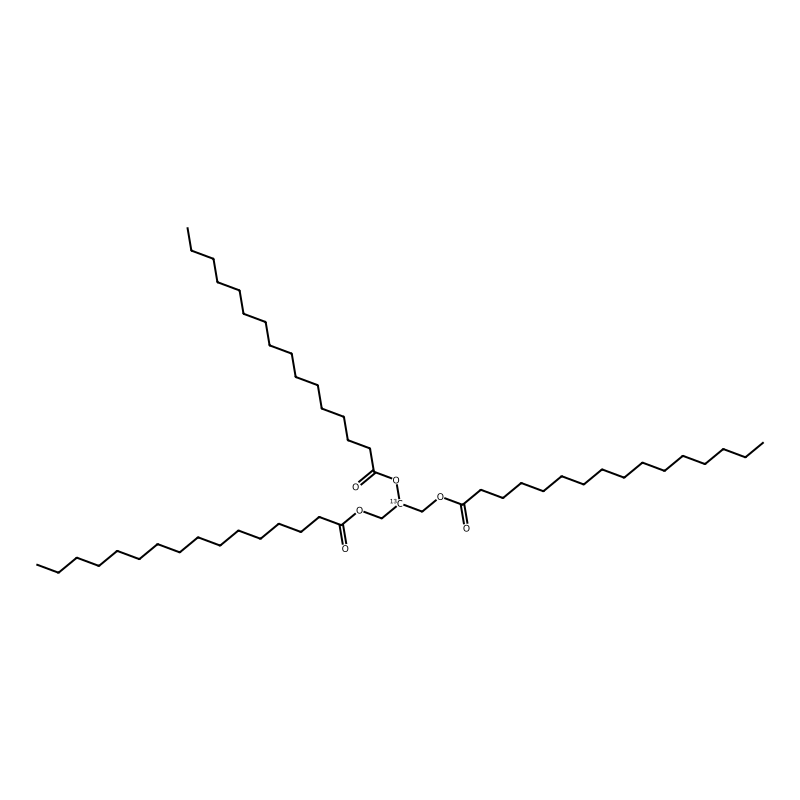

Glyceryl-2-13C trihexadecanoate represents a specialized isotopically-labeled triglyceride compound with the systematic IUPAC name 2,3-di(hexadecanoyloxy)(2-13C)propyl hexadecanoate [1] [2]. The molecular architecture consists of a glycerol backbone where the central carbon atom at the sn-2 position is enriched with the carbon-13 isotope, and each of the three hydroxyl groups is esterified with hexadecanoic acid (palmitic acid) chains [1] . This compound is also commonly referred to as tripalmitin-glyceryl-2-13C, reflecting its derivation from the well-known triglyceride tripalmitin [1] .

The molecular formula is C51H98O6 with a molecular weight of 808.3 g/mol, representing a mass increase of one atomic mass unit compared to the unlabeled tripalmitin due to the incorporation of the heavier carbon-13 isotope [1] [2]. The compound is assigned CAS registry number 287111-33-5 [1] [2]. The structural representation can be expressed through the isomeric SMILES notation: CCCCCCCCCCCCCCCC(=O)OC13CHOC(=O)CCCCCCCCCCCCCCC, which explicitly indicates the position of the carbon-13 label [1].

The InChI Key for this compound is PVNIQBQSYATKKL-KRXTUEGCSA-N, providing a unique identifier for database searches and chemical informatics applications [1]. The compound exhibits the characteristic ester functional groups typical of triglycerides, with three ester linkages connecting the fatty acid chains to the glycerol backbone .

Table 1: Basic Molecular Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2,3-di(hexadecanoyloxy)(2-13C)propyl hexadecanoate | [1] [2] |

| Common Name | Glyceryl-2-13C trihexadecanoate / Tripalmitin-glyceryl-2-13C | [1] |

| CAS Registry Number | 287111-33-5 | [1] [2] |

| Molecular Formula | C51H98O6 (with 13C at position 2) | [1] [2] |

| Molecular Weight | 808.3 g/mol | [1] [2] |

| Isotopic Mass Shift | M+1 | [1] |

| Isotopic Purity | 99 atom % 13C | [1] [4] |

| Chemical Purity | ≥98% | [1] [4] |

Physical Properties

Glyceryl-2-13C trihexadecanoate presents as a white crystalline solid or powder at room temperature [5] [6]. The compound exhibits a melting point range of 64-66°C, which is consistent with literature values for tripalmitin and reflects the crystalline polymorphic behavior typical of saturated triglycerides [1] [4] [7]. This melting point corresponds to one of the polymorphic forms of the compound, as triglycerides can exist in multiple crystal forms with different thermal properties [8] [9].

The compound demonstrates typical lipid solubility characteristics, being insoluble in water but readily soluble in organic solvents such as chloroform, diethyl ether, and benzene [10]. This amphipathic nature is characteristic of triglycerides and is essential for their biological functions and analytical applications. The density of related tripalmitin compounds has been reported as approximately 0.875 g/cm³ at 70°C [5] [11].

For storage and handling purposes, the compound requires refrigeration at -20°C to maintain stability and prevent degradation [1] [4]. It is classified as a combustible solid (Storage Class 11) according to standard chemical classification systems [1] [4]. The flash point is not applicable due to the solid nature of the compound at standard conditions [1] [4].

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [1] [4] |

| Appearance | White powder/crystalline solid | [5] [6] |

| Melting Point | 64-66°C (literature) | [1] [4] [7] |

| Storage Temperature | -20°C | [1] [4] |

| Storage Class | 11 - Combustible Solids | [1] [4] |

| Flash Point | Not applicable | [1] [4] |

| Solubility in Water | Insoluble | [10] |

| Solubility in Organic Solvents | Soluble in chloroform, ether, benzene | [10] |

Chemical Reactivity and Stability

Glyceryl-2-13C trihexadecanoate demonstrates excellent chemical stability under recommended storage and handling conditions [12] [13] [14]. The compound exhibits typical ester stability characteristics and does not undergo spontaneous decomposition when stored properly at low temperatures. Thermal stability studies indicate that no decomposition occurs when the compound is used according to standard specifications [14].

The primary chemical incompatibility involves strong oxidizing agents, which should be avoided during storage and handling to prevent unwanted reactions [12] [13] [14]. Under normal conditions, the compound presents no possibility of hazardous reactions and is considered chemically inert [14]. In the event of thermal decomposition, the primary hazardous decomposition products would be carbon oxides (carbon monoxide and carbon dioxide) [14].

The ester bonds in the molecule are susceptible to hydrolysis under acidic or basic conditions, which is a characteristic reaction of triglycerides. This hydrolysis can yield glycerol and the constituent fatty acids (hexadecanoic acid in this case). The isotopic label at the sn-2 position remains stable under normal storage and analytical conditions, maintaining the integrity of the carbon-13 enrichment [15].

The compound is classified as WGK 3 according to German water hazard classifications, indicating a moderate hazard to water [1] [7]. This classification requires appropriate containment and disposal procedures to prevent environmental contamination.

Table 3: Chemical Reactivity and Stability

| Property | Value | Reference |

|---|---|---|

| Chemical Stability | Stable under recommended conditions | [12] [13] [14] |

| Thermal Stability | No decomposition if used per specifications | [14] |

| Incompatible Materials | Strong oxidizing agents | [12] [13] [14] |

| Hazardous Decomposition Products | Carbon oxides | [14] |

| Possibility of Hazardous Reactions | No dangerous reactions known | [14] |

| Storage Conditions | Store at -20°C, protect from oxidizers | [1] [4] |

| WGK Germany Classification | WGK 3 | [1] [7] |

Isotopic Properties and 13C Labeling Position

The defining characteristic of glyceryl-2-13C trihexadecanoate is the strategic incorporation of the carbon-13 isotope at the sn-2 position of the glycerol backbone [15]. Carbon-13 is a stable isotope of carbon with a natural abundance of only 1.1%, making it ideal for metabolic tracer studies when artificially enriched [16]. In this compound, the isotopic enrichment level reaches 99 atom % 13C at the labeled position, ensuring minimal interference from natural abundance carbon-13 [1] [4].

The sn-2 position represents the central carbon of the glycerol molecule and is metabolically significant in lipid processing pathways [15]. This specific labeling allows researchers to track the fate of the glycerol backbone during metabolic transformations while maintaining the natural structure and behavior of the triglyceride molecule . The isotopic label results in a mass shift of M+1 in mass spectrometry applications, facilitating analytical detection and quantification [1].

Nuclear magnetic resonance spectroscopy applications benefit significantly from this isotopic labeling, as carbon-13 NMR can provide detailed structural and dynamic information about the labeled position [17] [18]. The carbon-13 nucleus has a spin quantum number of 1/2, making it NMR-active and suitable for detailed spectroscopic analysis [16]. This contrasts with the major isotope carbon-12, which has a spin quantum number of zero and is not detectable by NMR [16].

Mass spectrometry analysis typically shows the compound as an ammonium adduct [M+NH4]+ at m/z 826, which is commonly used for triglyceride analysis in analytical applications [19]. The isotopic purity of 99 atom % 13C ensures reliable quantitative results in metabolic flux analysis studies [17] [18].

Table 4: Isotopic Properties

| Property | Value | Reference |

|---|---|---|

| Labeled Position | sn-2 position (central carbon of glycerol) | [15] |

| Isotope | Carbon-13 (13C) | [16] |

| Natural Abundance of 13C | 1.1% (natural) | [16] |

| Enrichment Level | 99 atom % 13C | [1] [4] |

| Mass Spectrometry m/z | [M+NH4]+ at m/z 826 | [19] |

| InChI Key | PVNIQBQSYATKKL-KRXTUEGCSA-N | [1] |

| SMILES (Isomeric) | CCCCCCCCCCCCCCCC(=O)OC13CHOC(=O)CCCCCCCCCCCCCCC | [1] |

Stereochemistry and Conformation

The stereochemical aspects of glyceryl-2-13C trihexadecanoate are fundamentally related to the prochiral nature of the glycerol backbone [20] [21]. While glycerol itself is achiral due to the presence of two identical hydroxyl-bearing carbons (C1 and C3), it becomes prochiral when considered in the context of enzymatic reactions that can distinguish between these stereochemically equivalent positions [20] [21].

The stereospecific numbering (sn) system is employed to designate the positions on the glycerol backbone, where sn-1 and sn-3 represent the terminal carbons and sn-2 represents the central carbon where the carbon-13 label is positioned [20]. In the Fischer projection with the secondary hydroxyl group pointing to the left, the carbon atoms are numbered from top to bottom as sn-1, sn-2, and sn-3 [21].

The conformational behavior of glyceryl-2-13C trihexadecanoate follows the established patterns observed in triglyceride polymorphism [22] [23]. Triglycerides can adopt multiple polymorphic forms designated as α (alpha), β' (beta-prime), and β (beta) phases, each with distinct crystalline arrangements and thermal properties [22] [23]. The α-phase typically exhibits a hexagonal packing arrangement with the lowest melting point, while the β-phase represents the most stable form with a triclinic crystal structure [23] [9].

The saturated nature of the hexadecanoic acid chains promotes extended conformations that facilitate close packing in the crystalline state [22]. The three fatty acid chains can adopt various conformational arrangements depending on the crystal form, with the stable β-phase typically showing a bilayered structure where the chains are arranged in parallel [23]. The melting point of 64-66°C observed for this compound likely corresponds to one of the intermediate polymorphic forms rather than the most stable β-phase [8] [9].

The stereochemical configuration at the sn-2 position does not introduce additional chiral centers since the carbon-13 isotope substitution does not change the bonding pattern. However, the isotopic substitution can be detected through advanced analytical techniques and provides a means for tracking molecular transformations in biological systems [24] [17].

Table 5: Comparison with Related Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | Isotopic Label Position | Mass Shift | Reference |

|---|---|---|---|---|---|

| Glyceryl-2-13C trihexadecanoate | 287111-33-5 | 808.3 | sn-2 glycerol carbon | M+1 | [1] [2] |

| Tripalmitin (unlabeled) | 555-44-2 | 807.3 | None | M+0 | [5] [25] |

| Glyceryl tri(palmitate-1-13C) | 168294-57-3 | 810.3 | Carbonyl carbons (C=O) | M+3 | [26] |

| Glyceryl tri(palmitate-1,2-13C2) | N/A | 813.3 | Carbonyl + adjacent carbons | M+6 | [4] |

Chemical Synthesis Pathways

Glyceryl-2-13C trihexadecanoate synthesis primarily relies on esterification reactions between carbon-13 labeled glycerol and hexadecanoic acid (palmitic acid). The fundamental approach involves the direct esterification of glycerol with fatty acids under controlled conditions to achieve selective isotopic incorporation at the sn-2 position of the glycerol backbone [2].

The Kennedy pathway represents the predominant biosynthetic route for triglyceride formation, accounting for approximately 90% of triglyceride synthesis in hepatocytes [2]. This pathway involves three sequential enzymatic steps: first, glycerol-3-phosphate acyltransferase catalyzes the acylation of glycerol-3-phosphate; second, acylglycerophosphate acyltransferase adds the second fatty acid; and finally, phosphatidic acid phosphatase removes the phosphate group, followed by diacylglycerol acyltransferase completing the triglyceride structure [2] [3].

Direct esterification methods utilize acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or zinc chloride under elevated temperatures (160-260°C) [4]. These reactions typically require 1-8 hours and achieve yields of 80-95%. The process involves heating glycerol with three equivalents of hexadecanoic acid in the presence of an acid catalyst, with continuous removal of water to drive the equilibrium toward ester formation [4] [5].

The glycerol-3-phosphate pathway provides an alternative synthetic route where dihydroxyacetone phosphate, derived from glycolysis, serves as the glycerol backbone precursor [2] [6]. This pathway becomes particularly significant under insulin-stimulated conditions when glycolysis is highly active, making it the major triglyceride synthesis pathway in adipocytes [2].

Isotopic Labeling Techniques

Carbon-13 incorporation strategies focus on achieving site-specific labeling at the sn-2 position of the glycerol backbone. The synthesis typically begins with carbon-13 labeled glycerol as the starting material, which can be obtained through various preparative methods including chemical synthesis from carbon-13 labeled precursors or biological production using carbon-13 enriched substrates [7].

Selective isotopic incorporation requires careful control of reaction conditions to maintain the isotopic label at the desired position. Research has demonstrated that the carbon-13 label can be successfully incorporated with isotopic enrichment levels exceeding 98 atom % at the sn-2 position [8] [9]. The esterification process must be conducted under conditions that minimize isotopic scrambling or exchange reactions that could reduce the isotopic purity [7].

Metabolic labeling approaches utilize biological systems to incorporate carbon-13 isotopes into triglyceride structures. Studies have shown that when cells are grown in media containing carbon-13 labeled substrates such as glucose or acetate, the resulting triglycerides display characteristic isotopic patterns that can be analyzed using nuclear magnetic resonance spectroscopy [10] [11].

Direct isotope exchange methods represent an emerging approach where existing triglyceride molecules undergo selective carbon-13 incorporation through catalytic exchange reactions. This methodology has shown promise in pharmaceutical applications where late-stage isotopic labeling is required [12] [13].

Purification and Quality Control

Chromatographic separation techniques form the cornerstone of triglyceride purification protocols. High-performance liquid chromatography utilizing silver ion chromatography provides excellent separation of triglycerides based on their degree of unsaturation and structural differences [14]. The silver thiolate chromatographic material demonstrates superior stability and durability compared to traditional silver ion-based separations [14].

Mass spectrometry analysis serves as the primary method for structural confirmation and isotopic purity determination. High-resolution time-of-flight mass spectrometry enables precise measurement of isotopic enrichment by analyzing the mass spectral patterns of labeled compounds [15] [16]. The technique involves background subtraction, extraction of resolved isotopes, and integration of peak areas to calculate isotopic enrichment percentages [15].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and isotopic enrichment verification. Carbon-13 nuclear magnetic resonance spectroscopy offers direct detection of the isotopic label and can quantify the extent of enrichment at specific carbon positions [17] [18]. The technique requires careful attention to relaxation delays and peak integration methods to ensure accurate quantification [17].

Quality control protocols for isotopically labeled triglycerides must address both chemical purity and isotopic enrichment. Gas chromatography-mass spectrometry methods have been developed specifically for quality control of carbon-13 labeled triglycerides used in clinical applications [19]. These methods demonstrate selectivity for structure confirmation and linearity with external standards, achieving accuracy in the 98-100% range with excellent repeatability [19].

Recent Advances in Synthetic Approaches

Flow chemistry methodologies have emerged as a transformative approach for isotope labeling, offering superior control over reaction conditions and improved safety profiles [25] [26] [27]. The Flow Chemistry for Isotopic Exchange project has developed modular reactor systems capable of performing online hydrogen/deuterium, carbon-12/carbon-13, and nitrogen-14/nitrogen-15 isotope exchanges with unprecedented efficiency [25] [27].

Continuous flow systems provide significant advantages for isotopic labeling including precise temperature control, improved mixing, enhanced safety, and straightforward scalability [28] [29]. Research has demonstrated that flow chemistry enables the synthesis of isotopically labeled compounds with yields exceeding 90% at scales of tens of milligrams [28].

Catalytic innovations have focused on developing new generations of organometallic catalysts specifically designed for isotopic exchange reactions. These catalysts demonstrate enhanced selectivity and activity for carbon-13 incorporation while maintaining compatibility with flow chemistry conditions [25] [27].

Automated synthesis platforms integrate artificial intelligence and machine learning techniques to optimize reaction conditions for isotopic labeling. These systems enable rapid screening of reaction parameters and can identify optimal conditions for maximum isotopic incorporation with minimal waste [29].